N-α-Boc-N-δ-Fmoc-L-ornithine, or Boc-Orn(Fmoc)-OH, is a non-standard, orthogonally protected amino acid derivative specifically designed for advanced solid-phase peptide synthesis (SPPS). Unlike the more common Fmoc-Orn(Boc)-OH, its 'reversed' protection scheme—an acid-labile Boc group on the alpha-amino terminus and a base-labile Fmoc group on the side-chain—enables selective deprotection of the side-chain amine while the peptide backbone remains anchored and the N-terminus protected. This configuration is a critical enabling tool for specific synthetic strategies such as head-to-side-chain cyclization or on-resin side-chain modification within a Boc-SPPS workflow. [REFS-1, REFS-2]
Substituting Boc-Orn(Fmoc)-OH with seemingly similar alternatives can lead to complete synthesis failure or undesirable outcomes. The most common analog, Fmoc-Orn(Boc)-OH, is incompatible with synthetic routes requiring a free side-chain amine while the N-terminus remains protected, making it unsuitable for head-to-side-chain cyclization. [1] Using a lysine-based analog like Boc-Lys(Fmoc)-OH introduces a different side-chain length (four vs. three methylene groups), which fundamentally alters the resulting peptide's conformation and potential biological activity. [2] Employing ornithine with other orthogonal side-chain protecting groups, such as Alloc or Mmt, introduces entirely different deprotection chemistries (e.g., palladium catalysis or highly specific acidic conditions), which can complicate the workflow, introduce new side reactions, and may be incompatible with other residues in the sequence.
Boc-Orn(Fmoc)-OH is specifically required for efficient on-resin, head-to-side-chain cyclization strategies. In the total synthesis of pseudacyclins, employing an orthogonally protected ornithine in this manner enabled a concomitant cyclization-cleavage reaction that achieved macrocyclization yields of 70–72%. [1] This on-resin approach minimizes the formation of oligomeric side-products, a common issue in solution-phase cyclizations which often require high-dilution conditions and result in lower yields. [REFS-1, REFS-2]
| Evidence Dimension | Macrocyclization Yield |
| Target Compound Data | 70-72% (using an on-resin strategy enabled by this protection scheme) |
| Comparator Or Baseline | Solution-phase cyclization (prone to oligomerization and lower yields) |
| Quantified Difference | Significantly higher yield and purity of the desired cyclic monomer compared to alternative methods. |
| Conditions | On-resin head-to-side-chain cyclization-cleavage reaction for the synthesis of pseudacyclin natural products. [<a href="https://pubs.acs.org/doi/10.1021/acs.joc.8b02220" target="_blank">1</a>] |
For labs producing cyclic peptides, this building block enables a more efficient, higher-yielding synthetic route, reducing purification time and improving overall process economy.
The Fmoc protecting group on the ornithine side-chain is removed using piperidine, the same standard, inexpensive base used for N-terminal deprotection throughout a typical Fmoc-SPPS workflow. [1] This simplifies the process by avoiding the introduction of specialized and potentially incompatible reagent systems. In contrast, alternative orthogonal groups like Alloc (allyloxycarbonyl) require the use of a palladium catalyst (e.g., Pd(PPh₃)₄) and specific scavengers, which adds cost, complexity, and can be poisoned by sulfur-containing residues like methionine or cysteine. [2]
| Evidence Dimension | Deprotection Reagent |
| Target Compound Data | 20% Piperidine in DMF (Standard reagent already in use) |
| Comparator Or Baseline | Boc-Orn(Alloc)-OH requires Pd(PPh₃)₄ catalyst and scavengers |
| Quantified Difference | Eliminates an entire class of specialized, sensitive, and costly reagents from the workflow. |
| Conditions | Standard solid-phase peptide synthesis conditions for on-resin side-chain deprotection. |
This compound allows for advanced peptide modifications without complicating the supply chain or synthesis protocol, reducing the risk of process errors and side reactions associated with introducing new catalytic systems.
The choice between ornithine and its closest proteinogenic homolog, lysine, is a critical design decision in peptidomimetic and SAR studies. Ornithine's side chain possesses three methylene (-(CH₂)₃-) groups, whereas lysine has four (-(CH₂)₄-). [1] This single-carbon difference significantly alters the geometry and conformational flexibility of lactam bridges in cyclic peptides and changes the positioning of the terminal amino group relative to the peptide backbone. [2] Procuring Boc-Orn(Fmoc)-OH allows for the deliberate incorporation of this shorter side-chain to fine-tune peptide structure for optimal receptor binding or biological activity, a level of control not possible with a lysine substitute.
| Evidence Dimension | Side-Chain Length (Methylene Units) |
| Target Compound Data | 3 |
| Comparator Or Baseline | Boc-Lys(Fmoc)-OH: 4 |
| Quantified Difference | 1 methylene unit (~1.2 Å difference in extended length) |
| Conditions | Comparison of fundamental molecular structure. |
This derivative is the correct choice when the specific three-carbon spacing of ornithine is required to achieve a target peptide conformation, making it essential for research where structure-activity relationships are being precisely mapped.
As a key precursor for forming macrocycles via on-resin head-to-side-chain lactamization, this compound is optimally suited for the development and production of cyclic peptides, which often exhibit enhanced stability and bioavailability compared to linear analogs. [1]
In syntheses where side-chain modification is required but the use of palladium catalysts or varied acid conditions is undesirable (e.g., due to sulfur-containing residues), the Fmoc-protected side-chain provides a robust and compatible handle for on-resin conjugation or branching. [2]
Ideal for medicinal chemistry programs where the precise side-chain length of ornithine is hypothesized to be critical for activity, allowing for direct, unambiguous comparison with lysine-containing counterparts to probe the effect of chain length on peptide conformation and receptor affinity. [3]